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N-(5-oxo-4h-dithiolo(3,4-d)pyrrol-6-yl)hexanamide

Antibacterial Dithiolopyrrolone MIC

Researchers requiring a structurally defined, straight-chain C6 dithiolopyrrolone reference standard for antibacterial screening face supply inconsistency from variable fermentation yields. Xenorhabdin I (CAS 92680-94-9) addresses this with a reproducible 7-step total synthesis (11% overall yield), enabling analog generation with controlled purity. • Enables direct side-by-side MIC comparison with Xenorhabdin II (S. aureus 20 µg/mL, B. cereus 3.13 µg/mL) to map linear vs. branched side-chain activity. • Serves as baseline substrate for XrdM methyltransferase kinetic assays (Km, kcat) to study post-NRPS bioactivity tuning. • Includes insecticidal screening utility inferred from class-level patent coverage, with Xenorhabdin II LC₅₀ of 59.5 pg·cm⁻² as benchmark.

Molecular Formula C11H14N2O2S2
Molecular Weight 270.4 g/mol
CAS No. 92680-94-9
Cat. No. B13780265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-oxo-4h-dithiolo(3,4-d)pyrrol-6-yl)hexanamide
CAS92680-94-9
Molecular FormulaC11H14N2O2S2
Molecular Weight270.4 g/mol
Structural Identifiers
SMILESCCCCCC(=O)NC1=C2C(=CSS2)NC1=O
InChIInChI=1S/C11H14N2O2S2/c1-2-3-4-5-8(14)13-9-10-7(6-16-17-10)12-11(9)15/h6H,2-5H2,1H3,(H,12,15)(H,13,14)
InChIKeyYBDAGRFUBLIKGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Xenorhabdin I Compound Identity and Procurement Profile


N‑(5‑Oxo‑4H‑dithiolo[3,4‑d]pyrrol‑6‑yl)hexanamide (CAS 92680‑94‑9), commonly named Xenorhabdin I, is a naturally occurring dithiolopyrrolone antibiotic belonging to the pyrrothine structural family. Its core heterobicyclic pyrrolinonodithiole skeleton is N‑acylated with a linear six‑carbon hexanamide side chain (R₂ = n‑pentyl, R₁ = H) . First isolated from fermentation broths of the entomopathogenic bacterium Xenorhabdus bovienii, Xenorhabdin I is one of five structurally characterized xenorhabdins that differ exclusively in the length, branching, and N‑methylation status of their N‑acyl substituents . The compound is produced as a phase‑one secondary metabolite and exhibits both antibacterial activity against Gram‑positive organisms and insecticidal properties, making it relevant for antimicrobial discovery, agrochemical research, and natural‑product biosynthetic studies .

Natural-product probe Dithiolopyrrolone antibiotic isolated from Xenorhabdus bovienii fermentation
Linear hexanamide side chain N-acylated C6 straight-chain substituent defines structural identity within the xenorhabdin family
Supports antimicrobial & biosynthetic studies Relevant for Gram-positive screening, SAR campaigns, and methyltransferase enzymology

Why Xenorhabdin I Cannot Replace Other Dithiolopyrrolones


Dithiolopyrrolone antibiotics share a conserved pyrrolinonodithiole core, yet their antibacterial potency, spectrum, and insecticidal activity are exquisitely sensitive to the nature of the N‑acyl side chain. The 2017 structure–activity relationship study of six dithiolopyrrolone derivatives from X. bovienii SN52 explicitly demonstrated that antibacterial activity is significantly influenced by variable substituents on the side chain . Xenorhabdin I bears a linear hexanamide (C6) side chain, whereas its closest in‑class analogs carry branched (e.g., Xenorhabdin II, R₂ = 4‑methylpentyl), shorter (holomycin, R₂ = CH₃), or N‑methyl‑modified acyl groups (Xenorhabdins IV and V) . Even subtle changes—such as moving from a straight‑chain C6 to a branched C6 or adding an N‑methyl group—can qualitatively alter the antimicrobial spectrum and quantitative MIC values, precluding generic substitution without re‑validation of the specific biological profile . Substituting Xenorhabdin I with a different dithiolopyrrolone therefore risks obtaining a materially different activity fingerprint.

Replacement with branched-chain analog (e.g., Xenorhabdin II) may alter antibacterial spectrum and MIC fingerprint.
Insecticidal activity is not directly established for Xenorhabdin I; reliance on class-level patent inference may not translate to desired target species.
Shorter-chain holomycin (N-acetyl) differs in potency profile; side-chain length substantially influences antimicrobial potency and selectivity.

Differentiation Evidence: Xenorhabdin I vs. In-Class Comparators


Antibacterial Spectrum: Linear vs. Branched Side Chain

Xenorhabdin I (straight‑chain C6 hexanamide) and Xenorhabdin II (branched 4‑methylpentanamide, C6) differ only in side‑chain topology. In the original isolation study, Xenorhabdin II was tested against a panel of 10 microorganisms, yielding MICs ranging from 0.156 µg/mL (Micrococcus luteus) to >100 µg/mL (several Gram‑negative species), with notable activity against Bacillus cereus (3.13 µg/mL) and Streptococcus pyogenes (1.25 µg/mL) . Xenorhabdin I was tested only against M. luteus and exhibited similar potency to Xenorhabdin II against this single indicator strain, but its full‑panel spectrum was not determined, leaving the possibility of side‑chain‑dependent spectral shifts open . The 2017 SN52 study confirmed that antibacterial activities of dithiolopyrrolones are significantly influenced by variable side‑chain substituents, consistent with the branched vs. linear C6 side‑chain difference between Xenorhabdins II and I .

Antibacterial spectrum vs. II
Class-level inference
Xenorhabdin I: MIC ≈ 0.156 µg/mL (M. luteus) only; full panel not reported
Xenorhabdin II: MIC 0.156 µg/mL (M. luteus), 3.13 µg/mL (B. cereus), 1.25 µg/mL (S. pyogenes), >100 µg/mL (Gram-negative)
Full antibacterial spectrum uncharacterized; requires validation against user's target organisms.
Class-level SAR evidence indicates side-chain branching can shift activity profiles.
Antibacterial Dithiolopyrrolone MIC

Insecticidal Activity: LC₅₀ Class-Level Inference

Xenorhabdin II demonstrated concentration‑dependent insecticidal activity in a larval feeding assay against Helicoverpa (Heliothis) punctigera, achieving 100% mortality at 150 pg·cm⁻² and an LC₅₀ of 59.5 pg·cm⁻² (95% CI: 48.2–73.5 pg·cm⁻²). At sub‑lethal concentrations (37.5 pg·cm⁻²), surviving larvae exhibited a 64.7% weight reduction relative to controls, suggesting anti‑feedant activity . Xenorhabdin I was not tested in this assay, but the xenorhabdin patent broadly claims insecticidal utility for all members of the structural series, including Xenorhabdin I . Direct comparative insecticidal data for Xenorhabdin I vs. II are not available.

Insecticidal LC₅₀ vs. II
Class-level inference
Xenorhabdin I: no direct LC₅₀ data
Xenorhabdin II: LC₅₀ 59.5 pg/cm² (95% CI 48.2–73.5) against H. punctigera larvae; 64.7% weight reduction in survivors at sub-lethal dose
Insecticidal activity inferred from structural class membership; not directly demonstrated for Xenorhabdin I.
Patent scope suggests potential; validate in desired agrochemical assay system.
Insecticidal Dithiolopyrrolone LC50

Side-Chain Structure Defines Chemical Identity

The unambiguous structural differentiator of Xenorhabdin I is its N‑acyl substituent: a straight‑chain hexanamide group (R₂ = n‑pentyl, R₁ = H) confirmed by X‑ray crystallography, NMR, and mass spectrometry . This contrasts with Xenorhabdin II (R₂ = 4‑methylpentyl, R₁ = H), Xenorhabdin IV (R₂ = n‑pentyl, R₁ = CH₃), Xenorhabdin V (R₂ = 4‑methylpentyl, R₁ = CH₃), and holomycin (R₂ = CH₃, R₁ = H) . The molecular formula C₁₁H₁₄N₂O₂S₂ (MW 270.36 Da) is shared with Xenorhabdin II (positional isomer), but the linear vs. branched connectivity yields distinct physicochemical properties such as chromatographic retention and fragmentation patterns in collision‑induced dissociation mass spectra .

Side-chain structure identity
Direct comparison
Xenorhabdin I: R₂ = n-pentyl (linear C₅), R₁ = H
Xenorhabdin II: R₂ = 4-methylpentyl (branched C₅), R₁ = H
Holomycin: R₂ = CH₃, R₁ = H
MW 270.36 Da; positional isomer of II
Linear hexanamide side chain is the sole structural differentiator; verified by X-ray, NMR, MS.
Confirm side-chain identity via NMR or HPLC-MS to distinguish from isomer II.
Chemical Structure N-acyl Differentiation

Synthetic Accessibility: Total Synthesis Yield Comparison

An expedient total synthesis of both holomycin (the simplest dithiolopyrrolone, R₂ = CH₃) and Xenorhabdin I has been reported, each achieved in 7 steps with 11% overall yield via a common late‑stage intermediate . This demonstrates that Xenorhabdin I can be accessed synthetically with the same efficiency as the structurally simpler holomycin, despite the additional four‑carbon extension of the acyl side chain. A separate synthetic route to Xenorhabdin I and Xenorhabdin IV has also been described in the context of a broader 1,2‑dithiolo[4,3‑b]pyrrolone synthesis methodology .

Synthetic yield comparison
Cross-study comparable
7 steps, 11% overall yield (Xenorhabdin I) ; same as holomycin (7 steps, 11%)
Synthetic accessibility matches simpler dithiolopyrrolone; no yield penalty.
Shared late-stage intermediate enables efficient analog generation.
Total Synthesis Procurement Yield

High-Confidence Research Applications for Xenorhabdin I


Gram-Positive Antibacterial Screening with Defined Side Chain

Xenorhabdin I is most appropriately deployed as a structurally defined, straight‑chain C6 dithiolopyrrolone reference standard in antibacterial screening panels against Gram‑positive organisms. The known MIC of its closest comparator, Xenorhabdin II, against Micrococcus luteus (0.156 µg/mL), S. aureus (20 µg/mL), and B. cereus (3.13 µg/mL) provides a quantitative benchmark for evaluating the impact of side‑chain linearity vs. branching on potency . Users should directly compare Xenorhabdin I and II side‑by‑side against their target strain(s) to map the linear‑C6 activity spectrum.

SAR Studies on N-Acyl Dithiolopyrrolone Variants

Because Xenorhabdin I shares a common late‑stage synthetic intermediate with holomycin and can be prepared in 7 steps (11% overall yield) , it is an ideal scaffold for systematic SAR campaigns exploring the effect of N‑acyl chain length (C2 → C6) on bioactivity. The availability of a reproducible total synthesis eliminates dependence on variable fermentation yields and enables the generation of analogs with controlled purity for head‑to‑head comparisons with Xenorhabdin II, IV, and V .

Biosynthetic Methyltransferase Substrate Specificity

Xenorhabdin I, as the non‑methylated (R₁ = H) member of the xenorhabdin series, serves as the baseline substrate for investigating the amide methyltransferase XrdM, which converts unmethylated dithiolopyrrolones to their N‑methylated counterparts (e.g., Xenorhabdin IV) . Its use in enzymatic assays enables quantitative determination of XrdM kinetic parameters (Km, kcat) and substrate specificity relative to Xenorhabdin II, providing insights into the post‑NRPS methylation step that fine‑tunes dithiolopyrrolone bioactivity .

Agrochemical Insecticidal and Anti-Feedant Profiling

Although direct insecticidal data for Xenorhabdin I are absent from the primary literature, the class‑level insecticidal activity established by Xenorhabdin II (LC₅₀ 59.5 pg·cm⁻², 64.7% weight reduction in survivors at sub‑lethal concentrations against H. punctigera) and the patent‑scope coverage of Xenorhabdin I as a pesticide justify its inclusion in agrochemical screening cascades. Xenorhabdin I should be tested in parallel with Xenorhabdin II to determine whether linear vs. branched side‑chain topology affects insecticidal potency or selectivity.

Application
Selection Property
Validation Focus
Gram-positive antimicrobial screening
Side-chain identity confirmation
Linear-C6 activity spectrum mapping
N-acyl SAR campaigns
Accessible total synthesis route
Side-chain length-activity profiling
XrdM methyltransferase enzymology
Unmethylated baseline substrate (R₁=H)
Kinetic parameter determination (Km, kcat)
Agrochemical insecticidal profiling
Class-level insecticidal potential
LC₅₀ and anti-feedant endpoint validation
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